1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid is a compound that belongs to the class of thieno[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. This compound features a pyrrolidine ring and a carboxylic acid functional group, which contribute to its potential pharmacological properties. Thieno[2,3-d]pyrimidines are recognized for their roles in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is derived from thieno[2,3-d]pyrimidine, which has been extensively studied for its biological activities, including modulation of immune responses and inhibition of various kinases involved in inflammatory pathways . The specific structural features of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid suggest potential applications in drug development targeting specific disease mechanisms.
The synthesis of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid typically involves multi-step synthetic pathways. One common approach includes the following steps:
These methods can vary significantly based on the desired stereochemistry and yield.
The molecular formula for 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid is C12H14N2O2S. Key structural features include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms in space .
1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound’s properties and enhancing its therapeutic potential.
The mechanism by which 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid exerts its effects likely involves interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways. For instance:
This inhibition could lead to reduced production of pro-inflammatory cytokines and modulation of immune responses.
1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid is expected to exhibit moderate solubility in polar solvents due to its carboxylic acid group. The melting point and boiling point data would need to be determined experimentally.
The compound is likely stable under standard laboratory conditions but may undergo hydrolysis or degradation in extreme pH environments. Its reactivity profile indicates potential for further derivatization through standard organic synthesis techniques .
The scientific applications of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid are primarily focused on:
The hybrid scaffold of 1-{6-methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid integrates two pharmacologically significant heterocycles: a thieno[2,3-d]pyrimidine core and a pyrrolidine ring. The thieno[2,3-d]pyrimidine moiety acts as a bioisostere for purine nucleobases, enabling selective interactions with biological targets like tRNA methyltransferases (TrmD) and inflammation-regulating transcription factors (NF-κB) [4] [9]. Its planar, electron-deficient structure facilitates π-π stacking and hydrogen bonding in enzyme active sites. The 6-methyl group enhances metabolic stability by sterically shielding reactive sites, as evidenced by its persistence in radioprotection assays [4].
The pyrrolidine ring contributes conformational rigidity and a basic nitrogen that potentiates target engagement. N-Alkylation at pyrimidine-C4 links the two rings, creating a semi-flexible hinge that optimizes spatial positioning for protein binding. This synergy enables dual functionality: downregulation of NF-κB in irradiated liver tissues (IC₅₀ ~3.2 μM) [4] and inhibition of bacterial TrmD (MIC 8 μg/mL against P. aeruginosa) [9]. Molecular dynamics simulations reveal that the pyrrolidine’s puckered conformation induces optimal steric complementarity with TrmD’s hydrophobic subpockets, enhancing ligand residence time by ~40% compared to acyclic analogs [9].
Table 1: Key Molecular Descriptors of the Hybrid Scaffold
Parameter | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₂H₁₃N₃O₂S | PubChem [1] |
SMILES | CC₁=CC₂=C(N=CN=C₂S₁)N₃CCCC₃C(=O)O | PubChem [1] |
Predicted CCS (Ų) | 157.8 ([M+H]⁺) | PubChem [1] |
Hydrogen bond acceptors | 5 | Calculated |
Rotatable bonds | 3 | Calculated |
The pyrrolidine-2-carboxylic acid group governs pH-dependent ionization and directional hydrogen bonding, critically modulating target affinity. At physiological pH (7.4), the carboxylic acid exists predominantly in a deprotonated state (pKₐ ~3.9), forming salt bridges with basic residues like arginine or lysine in binding pockets [2] [3]. This ionization enhances solubility (logP ~1.2) and influences membrane permeability, as confirmed by Caco-2 assays showing Papp < 5 × 10⁻⁶ cm/s [3].
Stereoelectronic analysis reveals that the α-chiral center creates two diastereomers: (R) and (S). The (S)-configuration positions the carboxylic acid coplanar to the pyrrolidine ring, enabling bidentate hydrogen bonding (ΔG ~ -8.2 kcal/mol), while the (R)-isomer adopts an orthogonal orientation, reducing binding efficiency by ~60% [3]. In NF-κB inhibition assays, the (S)-enantiomer suppresses IL-6 expression by 92% at 10 μM, versus 48% for the (R)-form [4]. Additionally, the carboxylic acid’s electron-withdrawing nature reduces pyrrolidine nitrogen basicity (predicted pKₐ 6.1), limiting cationic charge formation and favoring enzyme-inhibitor complex stability [7].
Table 2: Carboxylic Acid Electronic Parameters
Property | Value | Biological Implication |
---|---|---|
pKₐ (carboxyl) | 3.9 ± 0.2 | Salt bridge formation at pH 7.4 |
logP | 1.2 | Moderate hydrophilicity |
H-bond donor capacity | 1 | Active-site recognition |
ΔG_binding (S vs. R) | -8.2 vs. -5.1 kcal/mol | Stereoselective protein interaction |
Replacing the pyrrolidine ring with piperidine (e.g., 1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid) increases ring size and flexibility. This change elevates steric occupancy by 18 ų but reduces conformational strain energy by 2.3 kcal/mol [6]. The piperidine analog exhibits a 30% lower NF-κB inhibition due to suboptimal fit in the target’s subpocket [4] [6].
Pyrrolidine vs. Non-carboxylic acid derivatives: Removal of the carboxylic acid (e.g., 1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine) diminishes TrmD binding affinity (Kᵢ increases from 0.4 μM to >10 μM), confirming the carboxylate’s role in catalytic site anchoring [8] [9].
Hybrid positional isomers: Shifting the methyl group from C6 to C5 (e.g., 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid) enhances antimicrobial activity (MIC 4 μg/mL vs. B. subtilis) by improving membrane penetration (logP 2.1 vs. 1.2) [9]. However, this isomer loses NF-κB selectivity due to altered electronic distribution [4].
Table 3: Bioactivity Comparison of Key Analogs
Compound | NF-κB Inhibition (%) | TrmD Binding (Kᵢ, μM) | logP |
---|---|---|---|
1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid | 92 ± 3* | 0.40 ± 0.05* | 1.2* |
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid [6] | 64 ± 5 | 1.20 ± 0.10 | 1.8 |
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid [8] | 78 ± 4 | >10 | 0.9 |
4,5-Dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid [9] | 55 ± 6 | 0.25 ± 0.03 | 2.1 |
**Representative values from cited bioassays
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1